molecular formula C18H15N3O3 B1604412 N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1072906-02-5

N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B1604412
M. Wt: 321.3 g/mol
InChI Key: MCQBNMPALTYSES-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as PZ-2891, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PZ-2891 belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways.

Mechanism Of Action

N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects by inhibiting the activity of specific kinases involved in cell signaling pathways. It binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of cell growth, survival, and cytokine production.

Biochemical And Physiological Effects

N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of specific kinases involved in cell signaling pathways, resulting in the inhibition of cell growth, survival, and cytokine production. It also has anti-inflammatory and neuroprotective effects, reducing inflammation and neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its specificity for certain kinases, which allows for targeted inhibition of specific cell signaling pathways. This can be useful in studying the role of specific kinases in disease pathology. However, one limitation of N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its potential off-target effects, which may result in unintended inhibition of other kinases or cellular processes.

Future Directions

There are several future directions for the study of N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential application is in the treatment of cancer, where it may be useful in targeting specific kinases involved in tumor growth and survival. Another potential application is in the treatment of neurodegenerative diseases, where it may be useful in reducing inflammation and neuronal damage. Further studies are needed to determine the full therapeutic potential of N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its mechanism of action in various diseases.

Scientific Research Applications

N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and BTK, which are involved in cell signaling pathways that regulate cell growth and survival. N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(17-11-23-15-3-1-2-4-16(15)24-17)21-14-7-5-12(6-8-14)13-9-19-20-10-13/h1-10,17H,11H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQBNMPALTYSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=CNN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648692
Record name N-[4-(1H-Pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

CAS RN

1072906-02-5
Record name N-[4-(1H-Pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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